Hydroquinidine shares a similar structure with quinidine, differing only in the stereochemistry at the C9 position. [, ] This difference impacts its interaction with biological targets, such as ion channels, and influences its pharmacological properties. NMR spectroscopy studies have been instrumental in elucidating the preferred conformations of Hydroquinidine in solution. []
Hydroquinidine's chemical reactivity stems from its quinoline and quinuclidine moieties. While the provided literature focuses on its biological and pharmacological applications, one study explored its complex formation with phenobarbital, highlighting its potential for chemical interactions with other molecules. [] More research is needed to fully understand its broader chemical reactivity profile.
Hydroquinidine exerts its effects primarily through its interaction with ion channels, acting as a class IA antiarrhythmic agent. [, , ] It blocks potassium channels, particularly the rapid component of the delayed rectifier potassium current (IKr). [] This blockage prolongs cardiac action potential duration, increasing the effective refractory period and suppressing abnormal heart rhythms. [, , ] Beyond its cardiac effects, Hydroquinidine has shown potential anticancer activity by modulating cell cycle progression and inducing apoptosis in various cancer cell lines. [, , ] The exact mechanisms underlying these anticancer effects are still under investigation.
CAS No.: 4299-57-4
CAS No.: 99593-25-6
CAS No.: 38665-10-0
CAS No.:
CAS No.: 343603-96-3
CAS No.: